molecular formula C6H9ClFN3O2 B12219583 4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride

4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride

Cat. No.: B12219583
M. Wt: 209.60 g/mol
InChI Key: TYUZFMBJQYNSDL-UHFFFAOYSA-N
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Description

4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial fields. This particular compound features a pyrazole ring substituted with an amino group, a fluoroethyl group, and a carboxylic acid group, making it a unique and valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or enaminones. For instance, the reaction of 2-fluoroethylhydrazine with a suitable diketone under acidic or basic conditions can yield the desired pyrazole ring.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base of the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the design and synthesis of new drugs, particularly those targeting enzymes and receptors involved in various diseases.

    Biological Research: The compound can be used to study the biological activity of pyrazole derivatives, including their interactions with proteins and nucleic acids.

    Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the carboxylic acid group can form hydrogen bonds and ionic interactions with the active sites of these targets, leading to inhibition or activation of their biological functions. The fluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-pyrazolecarboxylic acid
  • 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid hydrochloride

Uniqueness

4-Amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C6H9ClFN3O2

Molecular Weight

209.60 g/mol

IUPAC Name

4-amino-2-(2-fluoroethyl)pyrazole-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H8FN3O2.ClH/c7-1-2-10-5(6(11)12)4(8)3-9-10;/h3H,1-2,8H2,(H,11,12);1H

InChI Key

TYUZFMBJQYNSDL-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1N)C(=O)O)CCF.Cl

Origin of Product

United States

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